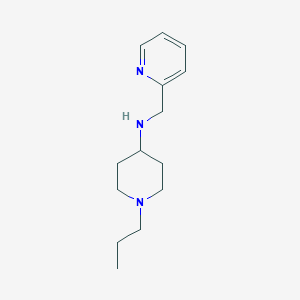
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a propyl group and a pyridin-2-ylmethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine intermediate.
Cyclization: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including those with anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies related to its biological activity, including its effects on different cellular pathways and targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine can be compared with other piperidine derivatives:
1-(Pyridin-2-yl)piperidin-4-amine: This compound has a similar structure but lacks the propyl group, which may affect its biological activity and chemical properties.
1-(Pyridin-4-ylmethyl)piperidin-4-amine: This derivative has a pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl, leading to different reactivity and applications.
1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: This compound features a piperidin-4-ylmethyl group and a pyridin-2(1H)-one moiety, offering unique properties and uses.
Properties
CAS No. |
1021063-96-6 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-propyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-2-9-17-10-6-13(7-11-17)16-12-14-5-3-4-8-15-14/h3-5,8,13,16H,2,6-7,9-12H2,1H3 |
InChI Key |
UOWIKXMCCGLMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
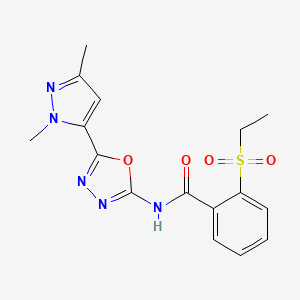
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
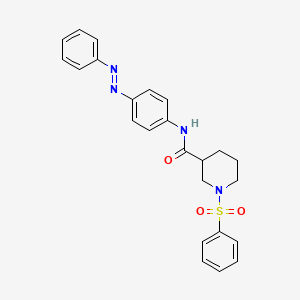
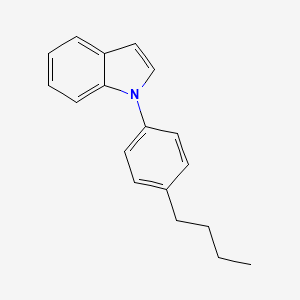
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

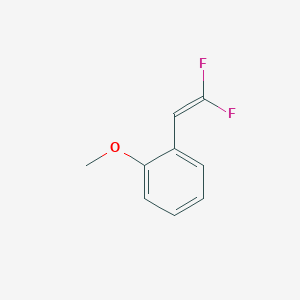
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)

